Cas no 1806869-07-7 (6-Bromo-3-(chloromethyl)-4-(difluoromethyl)-2-methoxypyridine)

6-Bromo-3-(chloromethyl)-4-(difluoromethyl)-2-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-3-(chloromethyl)-4-(difluoromethyl)-2-methoxypyridine
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- Inchi: 1S/C8H7BrClF2NO/c1-14-8-5(3-10)4(7(11)12)2-6(9)13-8/h2,7H,3H2,1H3
- InChI Key: AZSDIDHQQHIKBV-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(F)F)=C(CCl)C(=N1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 187
- XLogP3: 3.2
- Topological Polar Surface Area: 22.1
6-Bromo-3-(chloromethyl)-4-(difluoromethyl)-2-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029057258-500mg |
6-Bromo-3-(chloromethyl)-4-(difluoromethyl)-2-methoxypyridine |
1806869-07-7 | 97% | 500mg |
$1,613.70 | 2022-03-31 | |
Alichem | A029057258-1g |
6-Bromo-3-(chloromethyl)-4-(difluoromethyl)-2-methoxypyridine |
1806869-07-7 | 97% | 1g |
$2,920.40 | 2022-03-31 | |
Alichem | A029057258-250mg |
6-Bromo-3-(chloromethyl)-4-(difluoromethyl)-2-methoxypyridine |
1806869-07-7 | 97% | 250mg |
$969.60 | 2022-03-31 |
6-Bromo-3-(chloromethyl)-4-(difluoromethyl)-2-methoxypyridine Related Literature
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Additional information on 6-Bromo-3-(chloromethyl)-4-(difluoromethyl)-2-methoxypyridine
6-Bromo-3-(chloromethyl)-4-(difluoromethyl)-2-methoxypyridine: A Comprehensive Overview
6-Bromo-3-(chloromethyl)-4-(difluoromethyl)-2-methoxypyridine, also known by its CAS number 1806869-07-7, is a highly specialized organic compound with a complex structure. This compound belongs to the class of pyridines, which are aromatic six-membered rings with one nitrogen atom. The presence of multiple substituents, including a bromine atom, a chloromethyl group, a difluoromethyl group, and a methoxy group, makes this compound unique and valuable in various chemical applications.
The structure of 6-Bromo-3-(chloromethyl)-4-(difluoromethyl)-2-methoxypyridine is characterized by its substituted pyridine ring. The bromine atom is located at the 6-position, while the chloromethyl group (-CH2Cl) is attached at the 3-position. The difluoromethyl group (-CHF2) is positioned at the 4-position, and the methoxy group (-OCH3) is located at the 2-position. This arrangement of substituents imparts specific electronic and steric properties to the molecule, making it suitable for various chemical reactions and applications.
Recent studies have highlighted the potential of this compound in the field of agricultural chemistry. Researchers have explored its role as a precursor in the synthesis of novel pesticides and herbicides. The presence of halogen atoms (bromine and chlorine) in its structure contributes to its reactivity, making it an ideal candidate for substitution reactions. Additionally, the difluoromethyl group enhances the stability and bioavailability of the compound, which are critical factors in agricultural applications.
In the realm of pharmaceutical chemistry, this compound has shown promise as an intermediate in drug synthesis. Its unique structure allows for further functionalization, enabling the creation of bioactive molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anti-cancer properties. The methoxy group at the 2-position plays a significant role in modulating the pharmacokinetic properties of these derivatives.
The synthesis of 6-Bromo-3-(chloromethyl)-4-(difluoromethyl)-2-methoxypyridine involves a multi-step process that combines principles from organic synthesis and halogenation chemistry. Key steps include nucleophilic substitution reactions, electrophilic aromatic substitution, and fluorination processes. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products.
From an environmental perspective, understanding the behavior of this compound in different ecosystems is crucial. Studies have been conducted to assess its biodegradability and potential impact on aquatic life. Initial findings suggest that while it exhibits moderate persistence in certain environments, its degradation products are not toxic to aquatic organisms under controlled conditions.
In conclusion, 6-Bromo-3-(chloromethyl)-4-(difluoromethyl)-2-methoxypyridine is a versatile compound with diverse applications across multiple fields. Its unique structure and reactivity make it an invaluable tool in chemical research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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